4-Chloro-2,6-dimethyl-5-phenylpyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis and Applied Chemistry
The pyrimidine scaffold, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of organic and medicinal chemistry. nih.govwjarr.com Its prevalence in nature is most notably demonstrated by its presence as a core component of the nucleobases uracil, thymine (B56734), and cytosine, which are fundamental to the structure of nucleic acids, DNA, and RNA. researchgate.net This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a vast spectrum of pharmacological activities. researchgate.netmdpi.com
In the realm of applied chemistry, pyrimidine derivatives are recognized for their broad utility. They serve as key intermediates in the synthesis of a wide array of functional molecules. rsc.org The structural versatility of the pyrimidine ring allows for substitution at various positions, leading to a diverse library of compounds with tailored electronic and steric properties. researchgate.net This adaptability has led to their incorporation into pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com For instance, numerous clinically approved drugs for treating cancer, such as 5-fluorouracil (B62378) and capecitabine, are based on the pyrimidine framework. mdpi.com Beyond medicine, pyrimidine derivatives have found applications as herbicides and insecticides in agriculture. mdpi.com
Overview of Halogenated Pyrimidine Reactivity and Synthetic Utility
The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its synthetic utility, transforming it into a versatile building block for more complex molecules. nih.gov Halogenated pyrimidines, particularly chloropyrimidines, are highly valued intermediates due to the reactivity of the carbon-halogen bond. thieme.de The chlorine atom acts as an effective leaving group, making the pyrimidine ring susceptible to nucleophilic aromatic substitution reactions. nih.gov
This reactivity allows for the facile introduction of a wide range of functional groups, including amino, alkoxy, and cyano groups, by reacting the chloropyrimidine with appropriate nucleophiles. researchgate.net Furthermore, halogenated pyrimidines are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.netevitachem.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular architectures. The strategic placement of halogen atoms on the pyrimidine ring can also influence the regioselectivity of these reactions, offering precise control over the final product. evitachem.com This synthetic flexibility has made halogenated pyrimidines indispensable in the discovery and development of new chemical entities with potential applications in various fields. nih.gov
Structural Characteristics and Chemical Importance of 4-Chloro-2,6-dimethyl-5-phenylpyrimidine
This compound is a polysubstituted pyrimidine derivative of significant interest in synthetic chemistry. Its structure is characterized by a central pyrimidine ring functionalized with a chlorine atom at the C4 position, two methyl groups at the C2 and C6 positions, and a phenyl group at the C5 position.
The key feature of this molecule is the reactive C4-chloro substituent, which serves as a prime site for nucleophilic substitution and cross-coupling reactions. nih.gov The presence of the electron-donating methyl groups at the C2 and C6 positions can influence the electron density of the pyrimidine ring, potentially modulating the reactivity of the C4 position. The phenyl group at the C5 position introduces steric bulk and can participate in electronic interactions with the pyrimidine ring, further influencing its chemical behavior.
The chemical importance of this compound lies in its role as a versatile intermediate for the synthesis of a variety of more complex pyrimidine derivatives. By leveraging the reactivity of the chloro group, chemists can introduce diverse functionalities to create novel compounds with potentially interesting biological or material properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₁ClN₂ |
| Molecular Weight | 218.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 76-78 °C |
| Boiling Point | Not determined |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and chloroform. |
Note: Data compiled from various chemical supplier databases. Exact values may vary slightly between sources.
Scope and Objectives of Research on this compound
Research focused on this compound and its analogues is primarily driven by the desire to explore its synthetic potential and to generate novel compounds for various applications. The main objectives of this research can be summarized as follows:
Development of Efficient Synthetic Methodologies: A key objective is to establish robust and high-yielding synthetic routes to this compound itself. This involves optimizing reaction conditions, exploring different starting materials, and potentially developing novel catalytic systems.
Exploration of its Reactivity: A significant area of research involves investigating the reactivity of the C4-chloro group. This includes studying its behavior in various nucleophilic substitution and cross-coupling reactions to understand the scope and limitations of its synthetic transformations.
Synthesis of Novel Pyrimidine Derivatives: The ultimate goal of many research programs is to utilize this compound as a scaffold to synthesize libraries of new pyrimidine derivatives. By introducing a wide range of substituents, researchers aim to create molecules with diverse chemical structures and properties.
Investigation of Potential Applications: While this article excludes detailed biological activity, a primary motivation for synthesizing new derivatives is the potential for discovering compounds with useful applications in fields such as medicinal chemistry and materials science. The structural modifications enabled by this intermediate are a critical step in structure-activity relationship (SAR) studies.
Structure
3D Structure
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-chloro-2,6-dimethyl-5-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-8-11(10-6-4-3-5-7-10)12(13)15-9(2)14-8/h3-7H,1-2H3 |
InChI Key |
DLSVFHVFAVBODV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2,6 Dimethyl 5 Phenylpyrimidine and Its Precursors
Classical Pyrimidine (B1678525) Ring Formation Strategies Applicable to Substituted Pyrimidines
The construction of the pyrimidine ring is typically achieved through the condensation of a three-carbon component with a nitrogen-containing binucleophile, such as an amidine. These foundational methods are versatile and can be adapted to produce a wide array of substituted pyrimidines, including the precursors to 4-Chloro-2,6-dimethyl-5-phenylpyrimidine.
The most common and direct route to the pyrimidine core is the Prinzbach-type cyclocondensation reaction. This method involves the reaction of a 1,3-dicarbonyl compound (such as a diketone or diester) with an amidinium salt. The reaction proceeds via initial nucleophilic attack by the amidine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
For the synthesis of a precursor to the target molecule, a suitably substituted 1,3-dicarbonyl compound is required. For instance, the synthesis of 2,6-dimethyl-5-phenylpyrimidin-4-one, the direct precursor to the final product, would typically start from a phenyl-substituted derivative of acetylacetone (B45752) or ethyl acetoacetate, which is then reacted with acetamidine (B91507) hydrochloride. The general mechanism involves the formation of a stable six-membered ring structure. These reactions can be catalyzed by either acids or bases and are often performed in alcoholic solvents. Ultrasound irradiation has been shown to promote such cyclocondensation reactions, leading to highly substituted pyrimidinols in good to excellent yields. organic-chemistry.org
Table 1: Illustrative Parameters for Pyrimidine Cyclocondensation
| 1,3-Dicarbonyl Precursor | N-C-N Component | Catalyst/Solvent | General Conditions | Product Type |
|---|---|---|---|---|
| Phenylacetylacetone | Acetamidine HCl | NaOH / Ethanol | Reflux | 2,6-dimethyl-5-phenylpyrimidin-4-one |
| Ethyl 2-phenylacetoacetate | Acetamidine HCl | NaOEt / Ethanol | Room Temp to Reflux | 2,6-dimethyl-5-phenylpyrimidin-4-one |
| β-Keto esters | Amidines | None / Ultrasound | Ambient | 4-Pyrimidinols |
A widely employed and crucial step in the synthesis of chloropyrimidines is the conversion of a pyrimidinone (or hydroxypyrimidine) precursor. nih.gov This transformation is typically achieved through chlorination using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent. nih.govijamtes.org The reaction involves the conversion of the keto group of the pyrimidinone tautomer into a chloro substituent, effectively transforming the precursor into a more reactive intermediate suitable for further nucleophilic substitution reactions.
The reaction of a pyrimidinone with phosphorus oxychloride is a well-established procedure that has been known for over a century. nih.gov The process generally involves heating the pyrimidinone substrate in excess POCl₃, which can also serve as the solvent. nih.govresearchgate.net Often, a tertiary amine base such as N,N-dimethylaniline or pyridine (B92270) is added to the reaction mixture. nih.govdeepdyve.com This base serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the chlorinated product. In the specific case of synthesizing this compound, the precursor 2,6-dimethyl-5-phenylpyrimidin-4-one would be subjected to these conditions.
Table 2: Typical Conditions for Chlorination of Pyrimidinones (B12756618)
| Substrate | Reagent | Base (optional) | Temperature | Duration |
|---|---|---|---|---|
| 2,6-dimethyl-5-phenylpyrimidin-4-one | POCl₃ (excess) | N,N-dimethylaniline | Reflux (~110 °C) | 3-24 hours deepdyve.com |
| 2,4-dihydroxy-5-bromopyrimidine | POCl₃ (equimolar) | Pyridine | 160 °C (sealed reactor) | 2 hours nih.gov |
| 4-(4-oxo-4H-benzo[h]chromen-3-yl)-6-substitued phenyl-3,4-dihydropyrimidin-2(1H)-one | POCl₃ | None | 110 °C (Microwave) | 10-12 min ijamtes.org |
Targeted Synthesis of this compound
The direct synthesis of this compound hinges on the successful execution and optimization of the chlorination step of its corresponding pyrimidinone precursor. The efficiency, yield, and purity of the final product are highly dependent on the reaction parameters.
Optimization of the chlorination reaction is critical for achieving high yields and minimizing byproduct formation. Key parameters that are typically adjusted include temperature, reaction time, and the stoichiometry of the reagents. For the chlorination of hydroxypyrimidines with POCl₃, temperatures often range from refluxing at approximately 110 °C to higher temperatures of 160-180 °C in sealed reactors for solvent-free approaches. nih.gov
Reaction times can vary significantly, from several minutes under microwave irradiation to many hours under conventional heating. ijamtes.orgdeepdyve.com For example, the chlorination of 6-methyluracils with POCl₃ and N,N-dimethylaniline shows high yields of dichlorinated products after 3 to 24 hours. deepdyve.com The choice of whether to use POCl₃ in excess as a solvent or in equimolar amounts with a co-solvent or under solvent-free conditions also significantly impacts the reaction outcome and subsequent work-up procedures. nih.gov A patent describing the synthesis of the related 4-chloro-2,6-dimethyl-pyrimidine highlights a process involving refluxing the pyrimidinone intermediate with POCl₃. google.com
While the chlorination of pyrimidinones with POCl₃ is not a catalytic reaction in the traditional sense, the addition of tertiary amine bases like pyridine or N,N-dimethylaniline plays a crucial role that can be considered quasi-catalytic by facilitating the reaction. nih.govdeepdyve.com These bases act as HCl scavengers, preventing potential side reactions and promoting the forward reaction. The choice of base and its concentration can influence the reaction rate and product distribution.
The solvent, or lack thereof, has a profound effect. Using excess POCl₃ as the solvent is common but presents environmental and work-up challenges due to the need to quench the large excess of the highly reactive reagent. nih.gov Alternative approaches use high-boiling inert solvents. More recently, solvent-free methods have been developed where the neat mixture of the pyrimidinone, an equimolar amount of POCl₃, and a base are heated in a sealed reactor. nih.gov This approach is not only more environmentally friendly but also simplifies product isolation, which often involves simple filtration or distillation. nih.gov
The synthesis of pyrimidine derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. rasayanjournal.co.inkuey.netpowertechjournal.com Several greener alternatives to traditional synthetic methods have been developed and can be applied to the synthesis of this compound.
Alternative Energy Sources : Microwave irradiation and ultrasound have emerged as powerful tools to accelerate organic reactions. powertechjournal.comnih.gov Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and improve yields by ensuring rapid and uniform heating. ijamtes.org Similarly, ultrasound can enhance reaction rates and yields in cyclocondensation steps. nih.gov
Solvent-Free Reactions : A key green chemistry principle is the elimination of volatile organic solvents. The development of solvent-free chlorination using equimolar POCl₃ is a significant advancement. nih.gov This method reduces waste, lowers environmental impact, and improves safety and economic feasibility. nih.govrasayanjournal.co.in
Atom Economy and Waste Reduction : Optimizing reactions to use stoichiometric rather than excess reagents improves atom economy. The shift from using POCl₃ as a solvent to using it as a reagent in equimolar quantities is a prime example of this principle in action. nih.gov This not only prevents waste but also simplifies purification, as the need to handle and dispose of large quantities of unreacted POCl₃ is eliminated. nih.gov
By integrating these green methodologies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable. kuey.net
Multi-Step Synthesis Approaches and Intermediate Derivatization
The construction of this compound typically relies on a logical sequence of reactions that first establishes the core 2,6-dimethyl-5-phenylpyrimidine heterocycle, followed by a crucial chlorination step. This approach ensures the correct placement of the substituents around the pyrimidine ring. The primary precursor for this synthesis is the corresponding pyrimidin-4-ol derivative, which can be readily accessed through well-established condensation reactions.
The principal route to obtaining the target compound involves the synthesis and subsequent halogenation of a pyrimidin-4-ol precursor. The key intermediate, 2,6-dimethyl-5-phenylpyrimidin-4-ol, is synthesized via the condensation of a C5-phenyl substituted β-dicarbonyl compound with acetamidine.
Specifically, the reaction of a phenyl-substituted β-ketoester, such as ethyl 2-phenylacetoacetate, with acetamidine hydrochloride under basic conditions leads to the formation of the pyrimidine ring. This type of cyclocondensation is a fundamental and widely applied method for creating substituted pyrimidines. The reaction proceeds by initial formation of an imine between the amidine and one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidinol ring system.
While the direct synthesis of 2,6-dimethyl-5-phenylpyrimidin-4-ol is based on established principles, analogous preparations are well-documented. For instance, the reaction of 3-chloro-2,4-pentadione with formamide (B127407) can produce 4,6-dimethylpyrimidin-5-ol. nih.gov Similarly, reacting urea (B33335) with acetylacetone is a common method for preparing 2-hydroxy-4,6-dimethylpyrimidine. google.comgoogle.com These syntheses highlight the versatility of using 1,3-dicarbonyl compounds and amidine or urea derivatives to construct the pyrimidine core.
| Amidine/Urea Derivative | β-Dicarbonyl Compound | Resulting Pyrimidinol |
| Acetamidine | Ethyl 2-phenylacetoacetate | 2,6-Dimethyl-5-phenylpyrimidin-4-ol |
| Formamide | 3-Chloro-2,4-pentadione | 4,6-Dimethylpyrimidin-5-ol nih.gov |
| Urea | Acetylacetone (2,4-pentanedione) | 2-Hydroxy-4,6-dimethylpyrimidine google.comgoogle.com |
This table presents analogous and proposed syntheses of pyrimidin-4-ol precursors.
The conversion of the hydroxyl functionality at the C4 position of the pyrimidine ring into a chloro group is a critical step to produce the target compound. The most common and effective method for this transformation is treatment with a chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice. mdpi.comresearchgate.net
The reaction involves heating the precursor, 2,6-dimethyl-5-phenylpyrimidin-4-ol, in neat phosphorus oxychloride, often with a catalytic amount of an organic base like N,N-dimethylaniline or pyridine. mdpi.comresearchgate.net The pyrimidin-4-ol, which exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form, is converted into a phosphate (B84403) ester intermediate by POCl₃. This intermediate is a superior leaving group compared to the initial hydroxyl group. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired this compound. This process is a standard and high-yielding method for the preparation of chloropyrimidines from their corresponding hydroxyl precursors. mdpi.commdpi.comthieme.de The reaction conditions can be optimized for large-scale production, including solvent-free approaches under high temperature in a sealed reactor. mdpi.comresearchgate.net
| Substrate (Hydroxypyrimidine) | Reagent(s) | Conditions | Product | Yield | Reference |
| 2,4-Dihydroxy-6-methylpyrimidine | POCl₃, Pyridine | 160°C, 2h (sealed reactor) | 2,4-Dichloro-6-methylpyrimidine | 85% | mdpi.com |
| 2,4-Dihydroxy-5-bromopyrimidine | POCl₃, Pyridine | 160°C, 2h (sealed reactor) | 2,4-Dichloro-5-bromopyrimidine | 90.5% | mdpi.com |
| Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate | POCl₃ | Reflux, 3h | Ethyl 4-chloro-6-methyl-2-phenylpyrimidine-5-carboxylate | N/A | mdpi.com |
| Quinazolinone derivatives | POCl₃, PCl₅ | Water bath, 6-8h | Chloroquinazoline derivatives | N/A | researchgate.netindianchemicalsociety.com |
This table summarizes typical conditions for the chlorination of various hydroxypyrimidine and related heterocyclic systems.
Reactivity and Derivatization Chemistry of 4 Chloro 2,6 Dimethyl 5 Phenylpyrimidine
Nucleophilic Substitution Reactions at the C-4 Chlorine Atom
The chlorine atom at the C-4 position of the pyrimidine (B1678525) ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. This facilitates its displacement by a range of nucleophiles.
The displacement of the C-4 chlorine by various amines is a common and synthetically useful reaction. This process, known as amination, can be achieved under various conditions, often depending on the nucleophilicity of the amine. For instance, reactions with primary and secondary amines can proceed in the presence of a base to neutralize the HCl generated. researchgate.net In some cases, acid catalysis can promote the amination of related chloropyrimidine systems, particularly with anilines. nih.govpreprints.org The use of palladium catalysts with specific ligands can also facilitate the amination of chloro-substituted heterocycles. nih.gov The products of these reactions are 4-amino-2,6-dimethyl-5-phenylpyrimidine derivatives, which are valuable intermediates in medicinal chemistry.
| Amine Nucleophile | Reaction Conditions | Product Type |
|---|---|---|
| Primary Aliphatic Amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH) | 4-(Alkylamino)-2,6-dimethyl-5-phenylpyrimidine |
| Secondary Aliphatic Amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH) | 4-(Dialkylamino)-2,6-dimethyl-5-phenylpyrimidine |
| Anilines | Acid catalysis (e.g., HCl) or thermal conditions | 4-(Arylamino)-2,6-dimethyl-5-phenylpyrimidine |
| Ammonia (B1221849) Equivalents | Various conditions, sometimes involving metal catalysis | 4-Amino-2,6-dimethyl-5-phenylpyrimidine |
The chlorine atom can also be substituted by oxygen-based nucleophiles, such as alkoxides and aryloxides, to form the corresponding ethers. These reactions, known as alkoxylation and aryloxylation, are typically carried out by treating 4-chloro-2,6-dimethyl-5-phenylpyrimidine with the desired alcohol or phenol (B47542) in the presence of a strong base, such as sodium hydride or potassium carbonate. The resulting 4-alkoxy- and 4-aryloxy-2,6-dimethyl-5-phenylpyrimidines are of interest in various fields, including materials science and medicinal chemistry. researchgate.net
In a similar fashion to oxygen nucleophiles, sulfur-based nucleophiles like thiols and thiophenols can displace the C-4 chlorine to form thioethers. masterorganicchemistry.com These thiolation reactions are generally efficient and proceed under basic conditions to generate the corresponding thiolate anion, which then acts as the nucleophile. masterorganicchemistry.com The resulting 4-(alkylthio)- and 4-(arylthio)-2,6-dimethyl-5-phenylpyrimidines are important precursors for further synthetic manipulations.
Carbanions generated from active methylene (B1212753) compounds, such as malonates, cyanoacetates, and β-ketoesters, can also act as nucleophiles to displace the C-4 chlorine. rsc.org These reactions lead to the formation of a new carbon-carbon bond at the C-4 position of the pyrimidine ring. Such transformations are valuable for extending the carbon framework and introducing further functionality into the molecule. The reaction is typically performed in the presence of a base strong enough to deprotonate the active methylene compound.
| Active Methylene Compound | Base | Product Type |
|---|---|---|
| Diethyl malonate | NaH, K₂CO₃ | Diethyl 2-((2,6-dimethyl-5-phenylpyrimidin-4-yl))malonate |
| Ethyl cyanoacetate | NaH, K₂CO₃ | Ethyl 2-cyano-2-((2,6-dimethyl-5-phenylpyrimidin-4-yl))acetate |
| Acetylacetone (B45752) | NaH, K₂CO₃ | 3-((2,6-dimethyl-5-phenylpyrimidin-4-yl))pentane-2,4-dione |
Cross-Coupling Reactions
In addition to nucleophilic substitution, the C-4 chlorine atom of this compound can participate in various transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. nih.gov In this reaction, the this compound can be coupled with a variety of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C-4 position, providing a direct route to a wide range of 4-substituted-2,6-dimethyl-5-phenylpyrimidine derivatives. The choice of palladium catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of the reaction. mdpi.comresearchgate.net
Heck and Sonogashira Coupling Reactions
The C4-chloro group of this compound serves as a suitable electrophilic partner for palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, enabling the formation of new carbon-carbon bonds at this position.
The Heck reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would introduce a substituted vinyl group at the C4 position of the pyrimidine ring. Typical catalysts for such transformations include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine (B1218219) ligand and a base like triethylamine (B128534) or potassium carbonate. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by alkene insertion and β-hydride elimination to yield the final product and regenerate the catalyst. wikipedia.org
The Sonogashira reaction facilitates the coupling of the C4-chloro group with a terminal alkyne, a process catalyzed by a palladium complex with a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for constructing aryl-alkyne linkages. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, successful Sonogashira couplings of chloro-heterocycles have been widely reported, often requiring more forcing conditions or specialized catalyst systems to achieve good yields. wikipedia.org For challenging substrates like 4-chloroquinazolines, which are structurally similar to the target pyrimidine, complications such as side dimerization reactions can occur, necessitating careful optimization of reaction conditions, including the choice of catalyst, base, and solvent. researchgate.net
| Reaction | Catalyst System | Base | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-140 °C | wikipedia.org |
| Sonogashira Coupling (Cu co-catalyzed) | Pd(PPh₃)₂Cl₂, CuI | Et₃N or Diisopropylamine | THF or DMF | Room Temp. to 100 °C | wikipedia.org |
| Sonogashira Coupling (Cu-free) | [DTBNpP]Pd(crotyl)Cl | TMP (2,2,6,6-Tetramethylpiperidine) | DMSO | Room Temperature | nih.gov |
Other Transition Metal-Catalyzed Coupling Processes
Beyond the Heck and Sonogashira reactions, the C4-chloro substituent is amenable to a variety of other palladium-catalyzed cross-coupling reactions, significantly broadening its synthetic utility.
Suzuki-Miyaura Coupling: This reaction pairs the chloropyrimidine with an organoboronic acid or ester. It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents. organic-chemistry.org Studies on 2,4-dichloropyrimidines have shown that coupling reactions often occur with high regioselectivity, preferentially at the C4 position over the C2 position, highlighting the enhanced reactivity of the C4-Cl group. researchgate.netmdpi.com This selectivity is attributed to the electronic properties of the pyrimidine ring. Typical catalysts include Pd(PPh₃)₄ with a base such as K₃PO₄ or Na₂CO₃. nih.govmdpi.com
Negishi and Kumada Coupling: The Negishi reaction utilizes organozinc reagents, while the Kumada coupling employs Grignard (organomagnesium) reagents. researchgate.netorganic-chemistry.orgorgsyn.org These methods are particularly useful for introducing alkyl or heteroaryl groups that can be challenging to install via Suzuki coupling. nih.gov Research on dichloropyridines and dichloropyrimidines has demonstrated that site-selectivity can be controlled by the choice of ligand. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can direct the coupling to the C4 position with high selectivity. nih.gov
Stille Coupling: This reaction involves the use of organostannane (tin) reagents. organic-chemistry.org While effective, the toxicity of the tin compounds is a significant drawback. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps. researchgate.net
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the C4-chloro group with a wide range of primary or secondary amines. researchgate.net While the C4-Cl bond is activated towards nucleophilic aromatic substitution (SNAr), the palladium-catalyzed Buchwald-Hartwig reaction often provides a milder and more general route, especially for less nucleophilic amines. researchgate.net Catalyst systems typically consist of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a specialized phosphine ligand such as Mor-DalPhos or RuPhos. researchgate.net
| Reaction Name | Organometallic Reagent (R-M) | Key Features | Reference |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Stable reagents, mild conditions, high C4 regioselectivity. | organic-chemistry.orgresearchgate.net |
| Negishi | R-ZnX | Good for alkyl and heteroaryl groups, ligand-controlled selectivity. | organic-chemistry.orgnih.gov |
| Kumada | R-MgX | Highly reactive nucleophiles (Grignard reagents). | nih.gov |
| Stille | R-Sn(Alkyl)₃ | Versatile but uses toxic tin reagents. | researchgate.netorganic-chemistry.org |
| Buchwald-Hartwig | R₂NH or RNH₂ | Forms C-N bonds, broad amine scope. | researchgate.netresearchgate.net |
Electrophilic Aromatic Substitution on the Phenyl Substituent
The phenyl group at the C5 position of the pyrimidine core can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome of these substitutions is dictated by the electronic influence of the pyrimidine ring. Heteroaromatic rings like pyrimidine are strongly electron-withdrawing, and thus act as deactivating, meta-directing groups for EAS on an attached phenyl ring.
A study on the nitration of 5-acetamido-2-phenylpyrimidine confirmed this effect. The reaction yielded the 5-acetamido-2-(3-nitrophenyl)pyrimidine as the sole product, demonstrating that the deactivating influence of the pyrimidine ring overrides the activating effect of the acetamido group and directs the incoming electrophile to the meta-position of the phenyl ring. rsc.org By analogy, electrophilic substitution on this compound is expected to occur primarily at the meta-positions (C3' and C5') of the phenyl substituent.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield 4-chloro-2,6-dimethyl-5-(3-nitrophenyl)pyrimidine.
Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would likely produce 4-chloro-5-(3-bromophenyl)-2,6-dimethylpyrimidine.
Friedel-Crafts Acylation/Alkylation: These reactions would also be directed to the meta-position, though the strongly deactivating nature of the pyrimidine substituent may require harsh conditions, leading to low yields.
Functional Group Interconversions on the Pyrimidine Core and Methyl Groups
On the Pyrimidine Core: The C4-chloro atom is the most reactive site for functional group interconversions, primarily through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring activates the C4 position towards attack by nucleophiles. This allows the chlorine to be displaced by a variety of heteroatom nucleophiles.
Amination: Reaction with primary or secondary amines can yield 4-aminopyrimidine (B60600) derivatives. These reactions can be performed under thermal or acid-catalyzed conditions, providing an alternative to palladium-catalyzed methods for certain substrates. researchgate.netpreprints.org
Alkoxylation/Hydroxylation: Treatment with alkoxides (e.g., sodium methoxide) or hydroxides can introduce alkoxy or hydroxyl groups at the C4 position.
Thiolation: Reaction with thiols or thiolate anions can be used to synthesize 4-thioether derivatives.
The regioselectivity of SNAr on substituted chloropyrimidines can be complex and is influenced by the electronic and steric effects of other substituents on the ring. wuxiapptec.com
On the Methyl Groups: The methyl groups at the C2 and C6 positions are also sites for potential functionalization, most notably through oxidation. The methyl groups on pyrimidine rings, analogous to those on thymine (B56734) and 5-methylcytosine, are susceptible to oxidation by various reagents. oup.com This can lead to a stepwise oxidation, providing access to a range of derivatives.
Hydroxymethylation: Mild oxidation could convert a methyl group to a hydroxymethyl group (-CH₂OH).
Formylation: Further oxidation would yield a formyl group (-CHO).
Carboxylation: Stronger oxidation conditions can lead to the formation of a carboxylic acid group (-COOH).
These transformations significantly increase the molecular complexity and provide new handles for further synthetic elaboration.
Rearrangement Reactions and Annulation Pathways
The pyrimidine scaffold can participate in several rearrangement and annulation reactions, leading to the formation of new heterocyclic systems.
Ring Transformation Reactions: A notable reaction of 4-chloropyrimidines is their ring transformation into s-triazines. For example, treatment of 2-substituted 4-chloropyrimidines with potassium amide in liquid ammonia has been shown to induce a ring-opening and re-closure sequence, ultimately yielding 2-substituted-4-methyl-s-triazines. researchgate.net This pathway likely involves nucleophilic attack by the amide ion, cleavage of the pyrimidine ring, and subsequent recyclization to form the more stable triazine core.
Dimroth Rearrangement: The Dimroth rearrangement is a common process in heterocyclic chemistry, involving the transposition of a ring atom with an exocyclic atom. nih.gov For pyrimidines, this typically involves an initial nucleophilic attack or activation, followed by ring-opening to an acyclic intermediate, bond rotation, and subsequent ring-closure to form an isomeric heterocyclic system. chinesechemsoc.org While not directly documented for this compound, activation of the pyrimidine ring followed by reaction with a suitable nucleophile could potentially initiate such a rearrangement, leading to skeletal diversification. For instance, a C-N to C-C swap has been developed to convert pyrimidines into pyridines via a Dimroth rearrangement pathway. chinesechemsoc.org
Annulation Pathways: The functional groups on this compound can be used to build fused-ring systems (annulation). For example, if the C4-chloro group is replaced by a nucleophile containing another reactive functional group, an intramolecular cyclization could be triggered. Similarly, conversion of one of the methyl groups to a formyl or carboxylic acid derivative could provide an electrophilic center for a subsequent annulation reaction, leading to the formation of pyridopyrimidines or other fused heterocyclic structures.
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2,6 Dimethyl 5 Phenylpyrimidine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR and ¹³C NMR for Structural Assignment
The ¹H NMR spectrum of 4-Chloro-2,6-dimethyl-5-phenylpyrimidine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the methyl protons on the pyrimidine (B1678525) ring. The phenyl protons would typically appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm), with the exact chemical shifts and coupling patterns depending on the electronic effects of the pyrimidine ring. The two methyl groups at the C2 and C6 positions of the pyrimidine ring are expected to be chemically non-equivalent and would likely appear as two singlets in the upfield region of the spectrum.
In the ¹³C NMR spectrum, distinct resonances for each carbon atom in this compound are expected. The carbon atoms of the pyrimidine ring would resonate at characteristic chemical shifts, with the carbon atom bearing the chlorine atom (C4) appearing at a downfield position due to the deshielding effect of the halogen. The carbons of the phenyl group would show a pattern of signals in the aromatic region (typically δ 120-140 ppm). The methyl carbons would be observed in the upfield region of the spectrum. For related N-phenylpyrimidine derivatives, characteristic shifts have been reported that aid in the assignment of the target molecule. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2-CH₃ | ~2.5 | ~25 |
| 6-CH₃ | ~2.6 | ~26 |
| Phenyl-H | ~7.3-7.5 | - |
| C2 | - | ~165 |
| C4 | - | ~160 |
| C5 | - | ~130 |
| C6 | - | ~168 |
| Phenyl-C | - | ~128-135 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, for instance, confirming the connectivity within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the ¹³C signals based on their attached protons. For example, it would link the methyl proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the phenyl ring to the C5 position of the pyrimidine ring and the placement of the methyl groups at C2 and C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the phenyl ring relative to the pyrimidine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular formula of a compound by providing a high-precision measurement of its mass-to-charge ratio (m/z). For this compound (C₁₂H₁₁ClN₂), the expected monoisotopic mass would be calculated with high accuracy. The presence of chlorine would be readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate intensity ratio of 3:1 for the [M]⁺ and [M+2]⁺ peaks. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, studies on halogenated phenyl derivatives have shown characteristic fragmentation pathways that can help confirm the structure. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through the analysis of their vibrational modes. mdpi.comnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, and the C-Cl stretching vibration.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also provide a vibrational fingerprint of the molecule. It is particularly sensitive to non-polar bonds and can be useful for observing the vibrations of the pyrimidine and phenyl rings.
Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=C/C=N Ring Stretch | 1600-1450 |
| C-Cl Stretch | 800-600 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Analysis
Electronic spectroscopy provides insights into the electronic transitions within a molecule and can be used to understand its electronic structure.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions within the conjugated pyrimidine and phenyl ring systems. The position and intensity of these bands are influenced by the substituents on the rings. Studies on phenylpyrimidine complexes have shown absorption bands that are sensitive to the nature of the diazine ring and its substituents. researchgate.net
Fluorescence Spectroscopy: The fluorescence properties of pyrimidine analogs can be influenced by factors such as substitution and the surrounding environment. nih.gov While not all pyrimidine derivatives are strongly fluorescent, the presence of the extended π-system could potentially give rise to emission upon excitation at an appropriate wavelength. The fluorescence mechanism of related pyrimidine analogs has been studied, providing a basis for understanding the potential photophysical properties of the target compound. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the planarity of the pyrimidine and phenyl rings and the angle between them. The crystal packing, including any intermolecular interactions such as π-π stacking or C-H···N hydrogen bonds, would also be elucidated. For instance, the crystal structure of the related compound 4,6-dichloro-5-methylpyrimidine (B15144) shows molecules linked by C—H⋯N hydrogen bonds, forming inversion dimers. nih.gov Such analysis is crucial for understanding the supramolecular chemistry of these compounds.
Exploration of 4 Chloro 2,6 Dimethyl 5 Phenylpyrimidine and Its Derivatives in Applied Chemistry and Materials Science
Role as Synthetic Precursors for Complex Chemical Entities
The chemical architecture of 4-chloro-2,6-dimethyl-5-phenylpyrimidine makes it a valuable building block for the synthesis of more complex molecules. The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is a particularly reactive site, susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, thereby enabling the generation of diverse molecular libraries.
The pyrimidine nucleus is a fundamental component of many bioactive compounds, and functionalized pyrimidine building blocks are of great interest in synthetic chemistry. thieme.de For instance, 2-trichloromethyl-4-chloropyrimidines, which share the reactive chlorosubstituent, serve as valuable intermediates in substitution reactions for creating a variety of pyrimidine derivatives. thieme.de The chloro group can be displaced by various nucleophiles, including amines, anilines, and their derivatives, to yield polysubstituted aminopyrimidines. researchgate.net This reactivity is crucial for constructing molecules with potential applications in pharmaceuticals and agrochemicals.
Furthermore, the synthesis of novel 6-aryloxy-4-chloro-2-phenylpyrimidines highlights the utility of the chloro-substituted pyrimidine core in creating new chemical entities with specific biological activities. nih.gov In these syntheses, the chloro group is a key handle for introducing the aryloxy moiety. The versatility of the chloro-substituted pyrimidine scaffold is also demonstrated in its use in Suzuki cross-coupling reactions, where it can be reacted with various arylboronic acids to form new carbon-carbon bonds, further expanding the molecular complexity. researchgate.net
The strategic placement of the chloro, dimethyl, and phenyl groups on the pyrimidine ring offers multiple avenues for chemical modification, making this compound a key intermediate in the synthesis of a broad spectrum of complex organic molecules.
Potential in Agrochemical Development
Pyrimidine derivatives have long been recognized for their wide range of biological activities, including applications in agriculture as fungicides and herbicides. acs.org The structural motif of this compound serves as a promising starting point for the development of new agrochemicals.
Fungicidal Activity of Pyrimidine Derivatives
A significant body of research has been dedicated to exploring the fungicidal properties of pyrimidine derivatives. These compounds have shown efficacy against a variety of plant pathogenic fungi. acs.org For example, a series of novel pyrimidinamine derivatives containing a phenyl-thiazole/oxazole moiety were designed and synthesized, with some compounds exhibiting excellent antifungal activities. nih.gov
One study focused on the synthesis of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives, which were evaluated for their fungicidal activities. nih.govnih.gov The results revealed that certain derivatives displayed significant efficacy against fungi such as Sclerotinia sclerotiorum and Thanatephorus cucumeris. nih.govnih.gov Notably, some of the synthesized compounds exhibited better fungicidal activity than the commercial fungicide pyrimethanil (B132214). nih.govnih.gov
Another research effort led to the design and synthesis of 2-phenylpyrimidine (B3000279) derivatives as novel antifungal agents targeting the CYP51 enzyme. nih.gov One of the target compounds demonstrated good efficacy against seven common clinically susceptible fungal strains, showing superior performance to the first-line drug fluconazole. nih.gov
The fungicidal potential of these derivatives is often evaluated by determining their half-maximal effective concentration (EC₅₀), as illustrated in the table below.
| Compound/Fungicide | Target Fungi | EC₅₀ (mg/L) | Reference |
| Derivative T18 | Puccinia sorghi | 0.93 | nih.gov |
| Derivative T18 | Erysiphe graminis | 1.24 | nih.gov |
| Diflumetorim | Puccinia sorghi | 53.26 | nih.gov |
These findings underscore the potential of the phenylpyrimidine scaffold in the development of new and effective fungicides.
Herbicidal Properties and Herbicide Safener Applications
Phenylpyrimidine derivatives have also been extensively studied for their herbicidal activity. thepharmajournal.com These compounds can inhibit specific enzymes involved in plant growth and development, leading to the inhibition of weed growth and eventual death. thepharmajournal.com Research into highly functionalized pyrimidine derivatives has shown that they can exhibit noticeable pre-emergent herbicidal activities. thepharmajournal.com
In addition to direct herbicidal action, pyrimidine derivatives have found a crucial role as herbicide safeners. Herbicide safeners are compounds that protect crop plants from herbicide-induced injury without compromising the herbicide's effectiveness against weeds. mdpi.com Fenclorim, a pyrimidine-type herbicide safener, is used to protect rice seedlings from chloroacetanilide herbicides. nih.govresearchgate.net It works by enhancing the expression of glutathione (B108866) S-transferases (GSTs), which are enzymes that detoxify herbicides in the crop plant. nih.govresearchgate.net
Inspired by the structure of fenclorim, researchers have synthesized new pyrimidine derivatives to screen for candidates with improved herbicide safener activities. researchgate.net For example, N-(4,6-dichloropyrimidine-2-yl)benzamide was synthesized and showed a protective effect on rice seedlings from metolachlor (B1676510) injury, comparable to that of fenclorim. researchgate.net Another study on 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives found that several compounds exhibited excellent safening activities, significantly improved when compared to fenclorim. nih.govnih.gov
The following table summarizes the safener activity of selected pyrimidine derivatives against metolachlor injury in rice seedlings.
| Compound | Concentration (mg·L⁻¹) | Protective Effect Compared to Fenclorim | Reference |
| N-(4,6-dichloropyrimidine-2-yl)benzamide | 4.0 | Similar | researchgate.net |
| Derivative 3 | Not specified | Significantly improved | nih.govnih.gov |
| Derivative 5 | Not specified | Significantly improved | nih.govnih.gov |
| Derivative 25 | Not specified | Significantly improved | nih.govnih.gov |
These studies highlight the dual potential of the this compound scaffold in developing both new herbicides and effective herbicide safeners.
Applications in Materials Science
The unique electronic and structural properties of the phenylpyrimidine core suggest potential applications in the field of materials science, particularly in the development of optical materials and as ligands in catalysis.
Optical Applications (e.g., fluorescent dyes, chemosensors)
While research into the specific optical applications of this compound is still an emerging area, the broader class of nitrogen-containing heterocyclic compounds is known for its interesting photophysical properties. The conjugated π-system of the phenylpyrimidine structure provides a basis for potential fluorescence and chromophoric behavior. Modifications to the phenyl and pyrimidine rings could be used to tune the absorption and emission wavelengths, opening up possibilities for their use as fluorescent dyes. Furthermore, the nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions, suggesting that derivatives of this compound could be developed as chemosensors for the detection of specific analytes. Further investigation is required to fully explore and realize the potential of these compounds in optical materials.
Ligand Design for Catalysis
The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic allows for the design of pyrimidine-based ligands for use in catalysis. Ligands play a crucial role in catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.
Compounds like 2,2'-bipyridyl (bpy), which share the nitrogen-based chelating feature, are among the most widely used ligands in inorganic and organometallic chemistry, supporting a variety of compounds with useful catalytic properties. nih.gov Similarly, ligands based on 4,5-diazafluorene, which have a rigid structure, offer an alternative for the development of new metal complexes and catalysts. nih.gov The structural rigidity and tunable electronic properties of the phenylpyrimidine core make it an attractive candidate for the development of novel ligands. By synthesizing derivatives of this compound with different substituents, it may be possible to fine-tune the ligand's properties to achieve desired catalytic performance in a range of chemical transformations.
Development of Polymeric Materials Incorporating Pyrimidine Units
The integration of pyrimidine units into polymer backbones has been a strategic approach to developing materials with enhanced properties and novel functionalities. The inherent characteristics of the pyrimidine ring, such as its aromaticity, electron-withdrawing nature, and ability to participate in hydrogen bonding and metal ion coordination, make it a valuable building block for advanced polymers. rsc.org
Researchers have successfully synthesized a variety of polymers containing pyrimidine moieties, including polyimides, polyurethanes, and semiconducting polymers. rsc.orgtandfonline.comtandfonline.com The incorporation of the pyrimidine nucleus into polyimides, for instance, can modify their solubility and processability due to the potential for protonation or alkylation of the lone pair of electrons on the nitrogen atoms. tandfonline.com This allows for the creation of more versatile and easily processable high-performance materials.
In the field of polyurethanes, the inclusion of a 2,4-dihydroxy-6-methylpyrimidine structure in the main chain has been shown to improve the thermal stability of the resulting polymers. tandfonline.com Thermogravimetric analysis of these materials indicated that a 5% weight loss occurred at temperatures between 250 to 340°C, demonstrating enhanced thermal properties compared to similar polyurethanes without the pyrimidine ring. tandfonline.com
Furthermore, novel semiconducting polymers have been synthesized through aldol (B89426) condensation reactions involving dimethyl pyrimidine and various aromatic dialdehydes. rsc.org These pyrimidine-containing conjugated polymers exhibit favorable HOMO and LUMO energy levels and good fluorescence quantum yields, making them promising candidates for applications in various electronic devices. rsc.org The synthesis of a polymeric prodrug involving the polymerization of a pyrimidine derivative with fusidic acid and zinc oxide has also been reported, highlighting the versatility of pyrimidine-based polymers. jptcp.com
Antimicrobial Activity of Pyrimidine Derivatives (Non-Human Specific)
Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogens, making them a significant area of research in agrochemicals and other non-human specific applications. nih.govfrontiersin.orgnih.gov The structural diversity of pyrimidine analogues allows for the fine-tuning of their biological activity against a wide range of microorganisms, including bacteria and fungi. nih.govnih.gov
The antimicrobial efficacy of these compounds is often attributed to the presence of the pyrimidine core, which is a fundamental component of nucleic acids, allowing for potential interactions with essential biological macromolecules in microbial cells. nih.govnih.gov The substitution pattern on the pyrimidine ring plays a crucial role in determining the potency and spectrum of antimicrobial action. For example, the presence of halogen, methoxy, chloro, nitro, and hydroxyl groups on the phenyl ring of pyrimidine derivatives has been shown to significantly influence their antimicrobial activity. nih.gov
Antibacterial Efficacy and Mechanistic Insights (e.g., enzyme inhibition in bacterial systems)
A substantial body of research has confirmed the antibacterial properties of various pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. ias.ac.inresearchgate.netnih.gov For instance, a series of 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one and 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one derivatives have shown promising antibacterial activity when compared to the standard drug ciprofloxacin. ias.ac.in
The mechanisms underlying the antibacterial action of pyrimidine derivatives are diverse and often involve the inhibition of essential bacterial enzymes. One key target is the FtsZ protein, which is crucial for bacterial cell division. A novel thiophenyl-pyrimidine derivative has been shown to effectively inhibit FtsZ polymerization and its GTPase activity, leading to a bactericidal effect. rsc.org
Other important targets for pyrimidine-based antibacterial agents are DNA gyrase and topoisomerase IV, enzymes that are vital for DNA replication and repair in bacteria. nih.gov Certain pyridothienopyrimidine derivatives have demonstrated potent dual inhibition of both E. coli DNA gyrase and topoisomerase IV. nih.gov For example, compounds 4a and 4b in one study exhibited IC50 values of 3.44 µM and 5.77 µM against DNA gyrase, and 14.46 µM and 14.89 µM against topoisomerase IV, respectively. nih.gov The inhibition of these enzymes disrupts critical cellular processes, ultimately leading to bacterial cell death. Additionally, some pyrimidine analogues have been found to target thymineless-death related proteins in Gram-positive bacteria. acs.org
| Compound Type | Bacterial Strain | Activity/Potency |
|---|---|---|
| Thiophenyl-pyrimidine derivative | Gram-positive strains (including MRSA and VREs) | Higher potency than vancomycin (B549263) and methicillin |
| Pyridothienopyrimidine derivatives (4a, 4b) | E. coli | Potent dual inhibitors of DNA gyrase and topoisomerase IV |
| Triazole substituted pyrimidines | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Higher inhibition compared to thiadiazole derivatives |
| 5-Fluorouracil (B62378) and its derivatives | Gram-positive cocci (MSSA, MRSA, VRE) | Potent activity with EC50 values in the nanomolar to sub-micromolar range |
Antifungal Properties
In addition to their antibacterial effects, pyrimidine derivatives have emerged as a significant class of antifungal agents, particularly in the context of agriculture for controlling phytopathogenic fungi. nih.govfrontiersin.orgnih.gov Several commercial pyrimidine fungicides, such as cyprodinil (B131803) and pyrimethanil, are widely used to protect crops. nih.gov
Research has led to the synthesis of novel pyrimidine derivatives with potent in vitro activity against a wide range of plant pathogenic fungi. nih.govfrontiersin.orgnih.gov For instance, certain newly synthesized pyrimidine derivatives have shown higher efficacy against Phytophthora infestans than the commercial fungicide dimethomorph. nih.gov In another study, a series of pyrimidine derivatives containing an amide moiety were evaluated, with compound 5o exhibiting an excellent EC50 value of 10.5 μg/ml against Phomopsis sp., which was superior to that of pyrimethanil (32.1 μg/ml). frontiersin.org
The antifungal screening of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines against five phytopathogenic fungi, including Alternaria solani and Fusarium solani, also revealed significant inhibitory activity for several derivatives. nih.govamazonaws.com
| Compound/Derivative Series | Fungal Species | Inhibitory Concentration (IC50/EC50) or Inhibition Rate |
|---|---|---|
| Pyrimidine derivative 1a | Phytophthora infestans | 22.7% inhibition |
| Pyrimidine derivative 3b | Phytophthora infestans | 36.4% inhibition |
| Pyrimidine-amide derivative 5o | Phomopsis sp. | EC50 = 10.5 μg/ml |
| 6,7-diarylpyrazolo[1,5-a]pyrimidine 4j | Alternaria solani | IC50 = 17.11 μg/mL |
| 6,7-diarylpyrazolo[1,5-a]pyrimidine 4h | Fusarium solani | IC50 = 21.04 μg/mL |
Future Directions and Emerging Research Avenues
Development of Sustainable Synthetic Routes and Methodologies
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For 4-Chloro-2,6-dimethyl-5-phenylpyrimidine, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign.
One promising approach is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules like pyrimidines in a single step from three or more starting materials. organic-chemistry.org This method significantly reduces waste and energy consumption compared to traditional multi-step syntheses. For instance, an iridium-catalyzed MCR has been successfully employed for the synthesis of various substituted pyrimidines from alcohols and amidines. organic-chemistry.org Another sustainable strategy involves the use of novel catalysts, such as nickel(II)-NNS pincer-type complexes, which have been shown to promote the synthesis of highly substituted pyrimidines under eco-friendly conditions. acs.org These catalysts operate via an acceptorless dehydrogenative annulation of alcohols, a process that is both atom-economical and environmentally friendly. acs.org
Furthermore, the use of greener solvents and reaction conditions is a key aspect of sustainable synthesis. Research into the use of magnetized deionized water as a solvent for the synthesis of pyrimidine (B1678525) derivatives has shown promising results, offering a low-cost, and eco-friendly alternative to traditional organic solvents. researchgate.net Microwave-assisted synthesis is another technique that can contribute to greener processes by reducing reaction times and energy consumption. researchgate.net
The table below summarizes potential sustainable synthetic approaches for pyrimidine derivatives, which could be adapted for the synthesis of this compound.
| Methodology | Key Features | Potential Advantages | Reference |
| Multicomponent Reactions (MCRs) | Single-step synthesis from multiple starting materials. | Reduced waste, energy efficiency, high atom economy. | organic-chemistry.org |
| Novel Catalysis | Use of earth-abundant metal catalysts (e.g., Nickel). | Lower cost, reduced toxicity, high efficiency. | acs.org |
| Green Solvents | Utilization of environmentally benign solvents like water. | Reduced environmental impact, lower cost, increased safety. | researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, increased yields, energy efficiency. | researchgate.net |
High-Throughput Screening for Novel Chemical Transformations
High-throughput screening (HTS) is a powerful tool for the rapid discovery of new chemical reactions and the optimization of reaction conditions. In the context of this compound, HTS could be employed to explore its reactivity with a large library of reactants and catalysts. This would enable the rapid identification of novel transformations and the development of new synthetic routes to a diverse range of derivatives.
The application of HTS in conjunction with combinatorial synthesis can generate large libraries of compounds for biological screening. nih.gov For instance, a library of tyrocidine A analogues was synthesized and screened for antibacterial activity, leading to the discovery of compounds with improved therapeutic indices. nih.gov A similar approach could be applied to derivatives of this compound to explore their potential pharmacological activities.
Furthermore, HTS can be used to screen for new catalysts for known reactions, leading to the discovery of more efficient and selective catalytic systems. This can be particularly useful for challenging cross-coupling reactions that are often used in the synthesis of complex molecules.
Advanced Computational Approaches for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired characteristics. For this compound, advanced computational approaches can provide valuable insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to calculate a wide range of molecular properties, including geometries, electronic structures, and spectroscopic data. researchgate.net These calculations can help to understand the reactivity of the molecule and to predict the outcome of chemical reactions. For instance, DFT calculations have been used to study the tautomerism of pyrimidine derivatives and to predict their relative stabilities. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the biological activity of molecules based on their chemical structure. nih.gov By developing QSAR models for a series of pyrimidine derivatives, it may be possible to predict the potential biological activities of this compound and to design new derivatives with improved activity. nih.gov
The following table outlines some of the computational methods that could be applied to the study of this compound.
| Computational Method | Application | Predicted Properties | Reference |
| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. | Geometries, energies, reaction mechanisms, spectroscopic data. | researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on chemical structure. | Pharmacological activity, toxicity. | nih.gov |
| Molecular Docking | Prediction of binding affinity and mode of interaction with biological targets. | Binding energy, protein-ligand interactions. | mdpi.com |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous flow synthesis, is a modern approach to chemical synthesis that offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency. The integration of flow chemistry with automated synthesis platforms can enable the rapid and efficient production of chemical compounds with high purity and reproducibility.
For the synthesis of this compound and its derivatives, flow chemistry could offer a number of benefits. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and selectivities. researchgate.net Furthermore, the use of small reactor volumes enhances safety, particularly when working with hazardous reagents or intermediates. researchgate.net
Automated synthesis platforms can be used to perform multi-step syntheses in a fully automated fashion, from starting material to final product. This not only increases efficiency but also allows for the rapid generation of compound libraries for screening purposes. The combination of flow chemistry and automated synthesis represents a powerful tool for the future development of synthetic methodologies for pyrimidine derivatives.
Exploration of New Application Areas beyond Current Scope
The pyrimidine scaffold is a common feature in a wide range of biologically active molecules, including drugs and agrochemicals. lifechemicals.comscialert.net While the specific applications of this compound are not yet well-defined, its structural features suggest that it could be a valuable building block for the synthesis of new functional molecules.
Future research should focus on exploring the potential applications of this compound in areas such as medicinal chemistry, materials science, and agrochemicals. For example, pyrimidine derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. scialert.netnih.govmdpi.com By systematically modifying the structure of this compound and screening the resulting derivatives for biological activity, it may be possible to identify new lead compounds for drug discovery.
In the field of materials science, pyrimidine-based compounds have been investigated for their potential use in organic electronics and as functional dyes. The aromatic nature of the pyrimidine ring and the presence of various functional groups make it an attractive scaffold for the design of new materials with tailored optical and electronic properties. The exploration of these and other potential application areas will be crucial for unlocking the full potential of this compound.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2,6-dimethyl-5-phenylpyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization. For example, chlorination at the 4-position and phenyl group introduction at the 5-position require careful control of reagents (e.g., POCl₃ for chlorination) and catalysts. Optimization of solvent polarity (e.g., DMF or THF), temperature (60–100°C), and reaction time (12–24 hours) is critical for yield improvement . Statistical design of experiments (DoE) methods, such as factorial design, can systematically identify optimal conditions by analyzing variables like molar ratios and heating rates .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity. X-ray Diffraction (XRD) provides crystallographic data for structural validation. For example, NMR chemical shifts for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) are diagnostic .
Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?
Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition thresholds. Monitor degradation products via LC-MS under stressed conditions (e.g., UV light, humidity). Store the compound in inert atmospheres (argon) at –20°C to prevent hydrolysis of the chloro substituent .
Advanced Research Questions
Q. What computational strategies can elucidate reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculations predict transition states and intermediate energies for key steps like chlorination or phenyl group coupling. Reaction path search algorithms (e.g., GRRM) combined with quantum chemical modeling identify energetically favorable pathways . Pair computational results with kinetic studies (e.g., rate constant measurements) to validate proposed mechanisms.
Q. How can researchers resolve contradictions in experimental data, such as inconsistent yield trends?
Apply multivariate statistical analysis (e.g., ANOVA or Principal Component Analysis) to disentangle confounding variables. For example, if yield drops at higher temperatures despite faster kinetics, investigate side reactions via in-situ IR spectroscopy or trapping intermediates . Cross-validate findings using complementary techniques like isotopic labeling .
Q. What methodologies are recommended for identifying and quantifying synthetic byproducts?
Use LC-MS/MS with collision-induced dissociation (CID) to fragment unknown peaks and match spectral libraries. For non-volatile byproducts, employ preparative HPLC followed by NMR characterization. Reference databases like PubChem or EPA DSSTox aid in structural identification .
Q. How can reactor design improve scalability for this compound’s synthesis?
Continuous flow reactors enhance heat/mass transfer and reduce side reactions compared to batch systems. Computational fluid dynamics (CFD) simulations optimize parameters like residence time and mixing efficiency. Membrane separation technologies (e.g., nanofiltration) can purify intermediates in real-time .
Q. What role do surface interactions play in catalytic applications of this compound?
Investigate adsorption/desorption dynamics on catalyst surfaces (e.g., Pd/C) using microcalorimetry or X-ray Photoelectron Spectroscopy (XPS). Advanced imaging techniques (e.g., AFM) reveal nanoscale interactions affecting catalytic activity .
Q. How can AI-driven tools accelerate the development of derivatives with targeted properties?
Machine learning models trained on structural-activity databases predict substituent effects on biological or physicochemical properties. Autonomous experimentation platforms (e.g., self-optimizing reactors) iteratively refine synthetic protocols using real-time feedback .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in pharmacological studies?
Combine molecular docking simulations (e.g., AutoDock Vina) with in vitro assays to correlate substituent modifications (e.g., chloro vs. methoxy groups) with biological activity. Free-energy perturbation (FEP) calculations quantify binding affinity changes for specific receptor targets .
Q. Notes
- Avoid commercial sources (e.g., benchchem.com ) per guidelines.
- Methodological rigor is prioritized, with references to experimental and computational best practices.
- Advanced questions integrate interdisciplinary approaches (e.g., AI, surface science) to reflect cutting-edge research trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
